

band gap energy of nickel dihydroxide thin films

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel dihydroxide

Cat. No.: B224685

[Get Quote](#)

An In-depth Technical Guide to the Band Gap Energy of **Nickel Dihydroxide** Thin Films

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the band gap energy of **nickel dihydroxide** ($\text{Ni}(\text{OH})_2$) thin films, a critical parameter influencing their optical and electronic properties. Understanding and controlling the band gap is essential for tailoring $\text{Ni}(\text{OH})_2$ thin films for various applications, including electrochromic devices, supercapacitors, and potentially in the realm of biosensors, which may be of interest to the drug development field. This document details the synthesis of $\text{Ni}(\text{OH})_2$ thin films, the characterization of their band gap, and the factors that influence this fundamental property.

Quantitative Data Summary

The band gap energy of **nickel dihydroxide** thin films is highly dependent on the crystalline phase ($\alpha\text{-Ni}(\text{OH})_2$ or $\beta\text{-Ni}(\text{OH})_2$) and the synthesis conditions. The following table summarizes the reported band gap values for $\text{Ni}(\text{OH})_2$ thin films prepared by various methods.

Crystalline Phase	Synthesis Method	Substrate	Band Gap (eV)	Reference(s)
α -Ni(OH) ₂	Chemical Precipitation	Not specified (nanoparticles)	2.54	[1]
α -Ni(OH) ₂	Chemical Precipitation	Not specified (nanoparticles)	2.64 - 2.74	[2]
β -Ni(OH) ₂	Chemical Bath Deposition	Stainless Steel/Glass	3.95	
Mixed α and β	Chemical Bath Deposition	Stainless Steel	Not specified	[3]
Ni(OH) ₂ (unspecified)	Electrochemical Deposition	Stainless Steel	Not specified	
Ni(OH) ₂ (precursor to NiO)	Drop-Dry Deposition	ITO glass	Not specified directly for Ni(OH) ₂ , 3.4 for resulting NiO	

Experimental Protocols

Synthesis of β -Ni(OH)₂ Thin Films via Chemical Bath Deposition (CBD)

This protocol describes a common method for the synthesis of β -Ni(OH)₂ thin films with a honeycomb-like morphology.

Materials:

- Nickel nitrate (Ni(NO₃)₂)
- Aqueous ammonia (NH₄OH)
- Substrates (e.g., stainless steel, glass)
- Deionized water

Procedure:

- Prepare a solution of nickel nitrate in deionized water.
- Add aqueous ammonia as a complexing agent. The decomposition of the ammonia-complexed nickel ions at elevated temperatures leads to the formation of Ni(OH)_2 .
- Immerse the cleaned substrates vertically in the solution.
- Heat the bath to the desired temperature (e.g., 333 K) and maintain for a specific duration to allow for film deposition.
- After the deposition time, remove the substrates from the bath, rinse with deionized water, and dry in air.

Synthesis of Ni(OH)_2 Thin Films via Electrochemical Deposition

This method allows for the deposition of Ni(OH)_2 films on conductive substrates.

Materials:

- Nickel acetate tetrahydrate ($\text{Ni(CH}_3\text{COO)}_2 \cdot 4\text{H}_2\text{O}$) or Nickel Nitrate ($\text{Ni(NO}_3)_2$)
- Conductive substrate (e.g., stainless steel, ITO-coated glass)
- Counter electrode (e.g., platinum)
- Reference electrode (e.g., Ag/AgCl)
- Electrolyte solution (e.g., 1 M KOH)
- Potentiostat/Galvanostat

Procedure:

- Prepare an aqueous solution of the nickel salt precursor (e.g., 0.1 M nickel acetate).^[4]

- Set up a three-electrode electrochemical cell with the substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode.
- Immerse the electrodes in the electrolyte solution.
- Apply a constant potential or current for a set duration to deposit the Ni(OH)_2 film on the working electrode.
- After deposition, rinse the film with deionized water and dry.

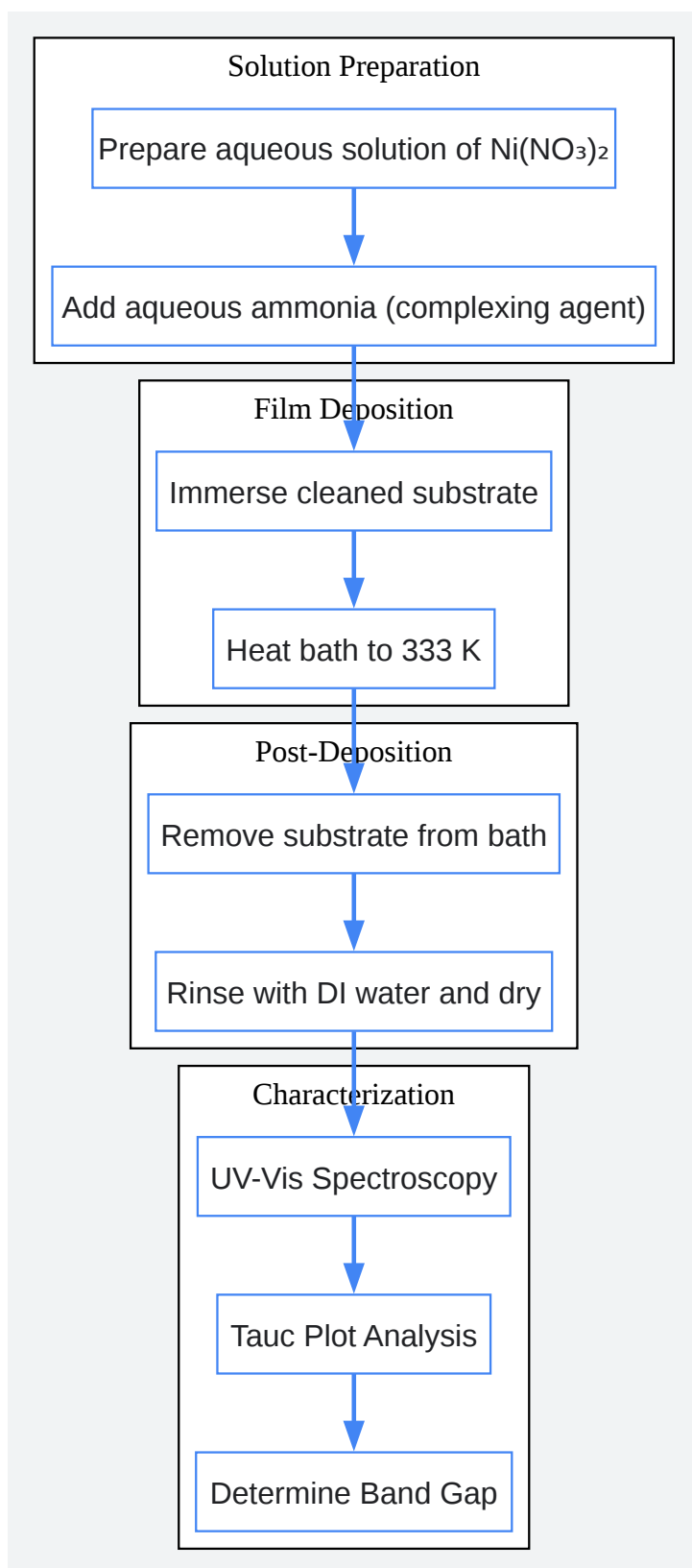
Determination of the Optical Band Gap

The optical band gap of Ni(OH)_2 thin films is typically determined from UV-Vis absorption spectroscopy data using a Tauc plot.

Procedure:

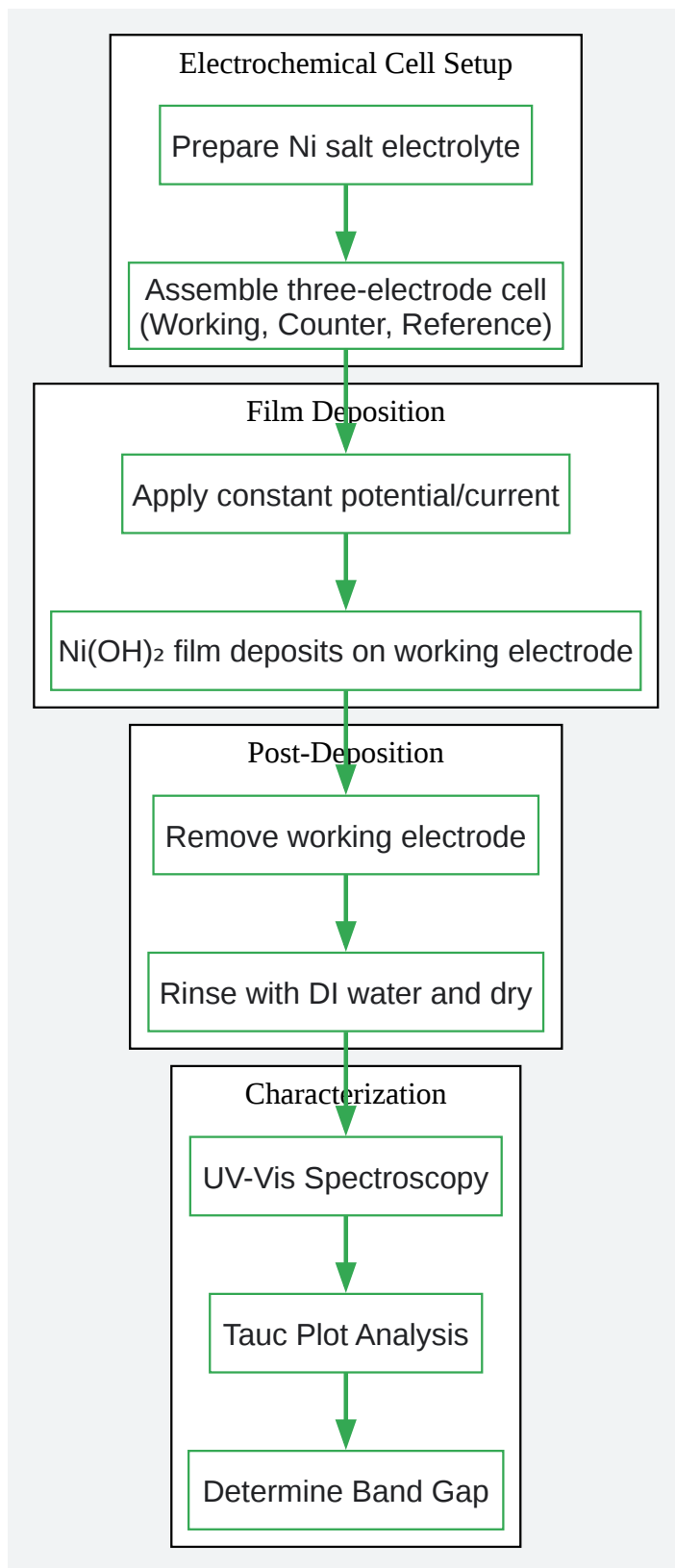
- Record the absorbance spectrum of the Ni(OH)_2 thin film using a UV-Vis spectrophotometer.
- Calculate the absorption coefficient (α) from the absorbance (A) and the film thickness (t) using the formula: $\alpha = 2.303 * A / t$.
- The relationship between the absorption coefficient and the incident photon energy (hv) for a direct band gap semiconductor is given by the Tauc relation: $(\alpha hv)^2 = A(hv - E_g)$, where A is a constant and E_g is the optical band gap.
- Plot $(\alpha hv)^2$ on the y-axis versus the photon energy (hv) on the x-axis.
- Extrapolate the linear portion of the plot to the x-axis (where $(\alpha hv)^2 = 0$). The intercept on the x-axis gives the value of the optical band gap (E_g).

Visualizations



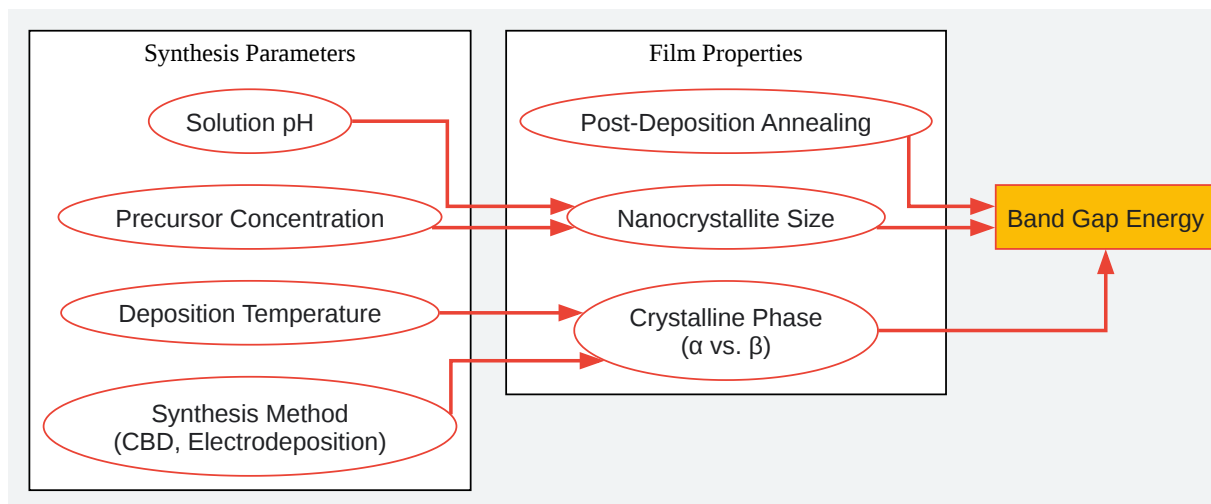
[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of β -Ni(OH)₂ thin films via Chemical Bath Deposition.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of Ni(OH)₂ thin films via Electrochemical Deposition.



[Click to download full resolution via product page](#)

Caption: Factors influencing the band gap energy of **nickel dihydroxide** thin films.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Optical band gap enhancements of chemically synthesized α-Ni(OH)₂ nanoparticles by a novel technique: Precipitator molarity variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [band gap energy of nickel dihydroxide thin films]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b224685#band-gap-energy-of-nickel-dihydroxide-thin-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com